IR Filter Absorption-Edge Sharpness: ZnAs2 Delivers ~24% Steeper Cutoff Than Zn₃As₂ in the 1.2–1.5 μm Telecom Window
When fabricated into IR-range light filters, ZnAs₂ monocrystals produce a sharper absorption cutoff edge than Zn₃As₂ monocrystals. Laboratory prototype filters based on ZnAs₂ achieved a slope (steepness parameter) of S ≈ 1.6%, compared to S ≈ 2.1% for Zn₃As₂-based filters, with both delivering 60–70% in-band transmission in the 1.2–1.5 μm spectral region [1]. A lower slope percentage indicates a steeper, spectrally cleaner transition from transmitting to blocking — a critical metric for channel isolation in wavelength-division multiplexing. For context, both ZnAs₂ and Zn₃As₂ filters exhibit absorption edges that significantly exceed the sharpness attainable with conventional silicon- or germanium-based filters in this spectral range [1].
| Evidence Dimension | Absorption-edge slope (steepness) of IR light filter in 1.2–1.5 μm range |
|---|---|
| Target Compound Data | ZnAs₂ filter: S ≈ 1.6%, transmission ~60–70% |
| Comparator Or Baseline | Zn₃As₂ filter (same fabrication): S ≈ 2.1%, transmission ~60–70%; Si- and Ge-based filters: significantly less sharp edges |
| Quantified Difference | ZnAs₂ edge is ~24% steeper than Zn₃As₂ (1.6% vs. 2.1% slope). Both ZnAs₂ and Zn₃As₂ significantly exceed Si/Ge filter sharpness. |
| Conditions | Laboratory prototype light filters fabricated from monocrystals; transmission measured in 1.2–1.5 μm spectral region at room temperature. SSPA Scientific and Practical Materials Research Center, NAS Belarus. |
Why This Matters
A steeper absorption edge directly translates to superior out-of-band rejection and higher signal-to-noise ratio in IR filter applications — making ZnAs₂ the preferred choice over Zn₃As₂ when the application demands maximum spectral selectivity in the telecom O-band and E-band windows.
- [1] SSPA "Scientific and Practical Materials Research Center of the National Academy of Sciences of Belarus" (2000). Light filters for IR range of spectrum on the basis of ZnAs₂ and Zn₃As₂ monocrystals. Belarusian Republican Foundation for Fundamental Research Project No. Ф97-299. Technology Offer 10.8 / 11.32. View Source
